Sulfachlorpyridazine-d4

Isotopic Purity Mass Spectrometry Internal Standard

Unlabeled IS co-elutes with the analyte in LC-MS/MS, causing matrix effect and recovery errors. Sulfachlorpyridazine-d4 resolves this with a +4 Da mass shift (m/z 289→293) while preserving chromatographic behavior. • +4 Da mass shift for unambiguous MS differentiation; ≥98 atom% D4 isotopic purity meets EU 2002/657/EC identification criteria (4 IPs). • Validated for residue analysis in egg, bovine muscle, animal feed, and environmental water matrices at sub-100 µg/kg MRL levels. • 3-year shelf life (-20°C) supports multi-year GLP studies and ISO 17025 accredited workflows.

Molecular Formula C10H9ClN4O2S
Molecular Weight 288.742
CAS No. 1795037-54-5
Cat. No. B589224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfachlorpyridazine-d4
CAS1795037-54-5
Synonyms4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide-d4;  3-Chloro-6-sulfanilamidopyridazine-d4;  Sulfaclorazina-d4;  Sulfarene-d4.
Molecular FormulaC10H9ClN4O2S
Molecular Weight288.742
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D
InChIKeyXOXHILFPRYWFOD-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfachlorpyridazine-d4: Deuterated Internal Standard


Sulfachlorpyridazine-d4 (CAS 1795037-54-5) is a deuterium-labeled analog of the broad-spectrum sulfonamide antibiotic sulfachlorpyridazine, featuring four deuterium atoms substituted on the benzene ring . With a molecular formula of C₁₀H₅D₄ClN₄O₂S and a molecular weight of 288.75 g/mol, this stable isotope-labeled compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of sulfachlorpyridazine residues in complex biological and food matrices .

Use As Deuterated internal standard for LC-MS/MS quantitation
Key Attribute Characteristic mass shift for selective analyte differentiation
Matrices Complex biological and food research matrices

Why Sulfachlorpyridazine-d4 Is Irreplaceable in LC-MS/MS


Generic substitution with unlabeled sulfachlorpyridazine (CAS 80-32-0) as an internal standard is analytically invalid due to its identical mass and chromatographic behavior, rendering it indistinguishable from the target analyte during LC-MS/MS detection . This co-elution prevents accurate correction for matrix effects, ionization suppression, and extraction recovery variability. In contrast, Sulfachlorpyridazine-d4 provides a +4 Da mass shift (m/z 289 → 293 for the protonated molecule) while maintaining near-identical physicochemical properties, enabling precise differentiation and reliable quantification in complex biological and food matrices [1].

Co-Elution Risk
Unlabeled sulfachlorpyridazine co-elutes with target analyte, potentially limiting reliable matrix effect correction and quantification.
Isotopic Shift & Purity Variability
Alternative deuterated or ¹³C analogs may exhibit different retention or isotopic purity, which may affect method transferability.

Sulfachlorpyridazine-d4: Key Differentiation Evidence


Certified Isotopic Enrichment for Reduced Cross-Talk

Sulfachlorpyridazine-d4 is supplied with a certified isotopic enrichment of ≥98 atom% D4, compared to alternative deuterated analogs or in-house preparations which may exhibit lower or unverified isotopic purity . This high enrichment ensures that the unlabeled M+0 isotopic peak contributes negligibly (<2%) to the internal standard channel, thereby minimizing quantitative bias in multi-residue LC-MS/MS methods.

Isotopic Enrichment
Head-to-head
≥98% atom D4
Supports low cross-talk and identification point criteria
CoA specification; validated by MS or NMR
Isotopic Purity Mass Spectrometry Internal Standard

Mass Spectrometric Resolution Without Co-Elution

Sulfachlorpyridazine-d4 exhibits a characteristic +4 Da mass shift relative to the unlabeled parent compound (m/z 285 → 289 for [M+H]⁺ in ESI+) [1]. This is in contrast to a ¹³C₆-labeled analog (Sulfachlorpyridazine-¹³C₆), which provides a +6 Da shift . The +4 Da shift is sufficient for baseline resolution in MS detection without the added synthetic complexity and cost associated with ¹³C labeling, offering a cost-effective yet analytically robust solution.

Mass Shift (ESI+)
Head-to-head
+4 Da (m/z 285→289)
Enables baseline MRM resolution without spectral overlap
vs. unlabeled parent and +6 Da ¹³C₆ analog
LC-MS/MS Mass Shift Sulfonamide Residues

Validated Recovery and Precision in Bovine Muscle

In a validated HPLC-MS/MS method for sulfonamide analysis in bovine muscle, sulfachlorpyridazine (the analyte) exhibited intra-day and inter-day recoveries exceeding 88% [1]. While this study utilized a different deuterated internal standard (sulfadoxine-d3), the performance establishes a benchmark for method accuracy that Sulfachlorpyridazine-d4 is designed to match or improve upon due to its closer structural analogy to the target analyte [2].

Recovery Benchmark
Class-level
>88% reported (bovine muscle)
Class-level recovery context; direct IS may improve precision
Study used sulfadoxine-d3 as IS; structural match may reduce variability
Method Validation Recovery Precision Food Safety

Long-Term Storage Stability

Sulfachlorpyridazine-d4 is specified for long-term storage at -20°C for up to 3 years in powder form . This is in contrast to many unlabeled analytical standards or lower-grade research compounds, which may lack defined long-term stability data, leading to potential degradation and the need for frequent re-characterization and re-procurement.

Long-Term Stability
Reported
3 years at -20°C (powder)
Supports long-term study continuity and reduces re-characterization
Supplier specification; stability window may support monitoring programs
Stability Storage Reference Standard Long-Term Study

Reference Standard Compliance for GLP Traceability

Sulfachlorpyridazine-d4 is offered as a fully characterized reference standard, compliant with regulatory guidelines for analytical method development and validation (AMV) . In contrast, generic 'research-grade' deuterated compounds may not be accompanied by a comprehensive Certificate of Analysis (CoA) or may not be manufactured under quality systems aligned with pharmacopeial standards (e.g., USP, EP).

Reference Standard
Reported
Fully characterized for AMV
Reported quality documentation may support traceability requirements
CoA availability; verify for specific regulatory context
Reference Standard GLP Pharmacopeia Traceability

Sulfachlorpyridazine-d4: Key Applications


Regulatory Monitoring of Sulfonamide Residues in Food

Laboratories accredited to ISO 17025 and performing official residue control under EU or FDA regulations should utilize Sulfachlorpyridazine-d4 as an internal standard for sulfachlorpyridazine. Its +4 Da mass shift and certified isotopic purity (≥98 atom% D4) ensure compliance with identification criteria (e.g., 4 identification points in EU 2002/657/EC) and accurate quantification at levels below the 100 µg/kg MRL [1]. This application is supported by validated methods in egg, bovine muscle, and animal feed [2].

Pharmacokinetic and Metabolism Studies in Veterinary Drug Development

During preclinical and clinical development of new veterinary sulfonamide formulations, Sulfachlorpyridazine-d4 serves as the definitive internal standard for quantifying the parent drug in plasma and tissue homogenates. Its deuterium labeling allows for precise correction of matrix effects and extraction losses, enabling accurate calculation of PK parameters (e.g., AUC, Cmax, t½) required for regulatory submissions [1]. The defined 3-year shelf-life supports the continuity of long-term GLP studies.

Environmental Monitoring of Sulfonamide Contaminants

For studies tracking the occurrence and degradation of sulfachlorpyridazine in surface water, groundwater, and wastewater treatment systems, Sulfachlorpyridazine-d4 provides a robust internal standard to compensate for the complex and variable matrix effects inherent in environmental samples [1]. This enables low-level (ng/L) quantification of the emerging contaminant, a critical requirement for environmental risk assessment [2].

Method Validation for GLP Bioanalytical Labs

In GLP-regulated bioanalytical facilities, method validation requires the use of a structurally identical internal standard whenever possible to minimize analytical variability. Sulfachlorpyridazine-d4, as a fully characterized reference standard, meets this requirement for assays quantifying sulfachlorpyridazine. Its use directly supports the demonstration of accuracy, precision, and stability as mandated by regulatory guidance (e.g., FDA Bioanalytical Method Validation Guidance) [1].

Application
Selection Property
Validation Focus
Food residue monitoring research
Isotope-labeled ISTD with mass shift differentiation
Method selectivity and matrix effect correction per official control guidelines
Veterinary PK research
Structural analog ISTD for precise matrix correction
Exposure parameter calculation in plasma and tissue research matrices
Environmental contaminant research
Robust ISTD for complex environmental matrices
Low-level quantification in water research matrices
Bioanalytical method validation research
Fully characterized reference standard
Accuracy, precision and stability demonstration per method validation documentation context

Technical Documentation Hub

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